molecular formula C18H15N3O2S B6532469 7-(furan-2-yl)-2-methyl-5-[(4-methylphenyl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946240-56-8

7-(furan-2-yl)-2-methyl-5-[(4-methylphenyl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No. B6532469
CAS RN: 946240-56-8
M. Wt: 337.4 g/mol
InChI Key: FSWKEBLRTCXWEA-UHFFFAOYSA-N
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Description

The compound “7-(furan-2-yl)-2-methyl-5-[(4-methylphenyl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one” is a chemical compound with the molecular formula C10H7N3O2S . It is also known by its English name “7- (2-Furyl)-2-methyl [1,3]thiazolo [4,5-d]pyridazin-4 (5h)-one” and has a CAS number of 1092328-80-7 .


Chemical Reactions Analysis

The compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom, whereas no amination according to Chichibabin was observed .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.67±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 10.47±0.40 .

Scientific Research Applications

Foldamer Research

The title compound belongs to cyclic β-amino acids characterized by well-defined and controllable conformational preferences. These compounds have shown promise as building blocks in the field of foldamer research . Foldamers are synthetic molecules that adopt specific three-dimensional shapes due to non-covalent interactions. Their unique conformations make them valuable for designing functional materials, such as molecular sensors, catalysts, and drug delivery systems.

Bioactivity

Cyclic β-amino acids, including F2347-1056, exhibit various bioactivities. Notably, they have demonstrated anti-tumor and anti-influenza properties . Further investigation into the compound’s mechanism of action and its potential as a therapeutic agent could be valuable.

Antibacterial Activity

In 2020, researchers synthesized a series of 4-benzonitrile derivatives, including F2347-1056. These derivatives were screened for in-vitro antibacterial activity against several strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans. F2347-1056’s antibacterial properties warrant further exploration .

Structural Insights

The crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl)methyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one provides insights into its conformational preferences and potential interactions with biological targets. Structural studies can guide drug design and optimization .

properties

IUPAC Name

7-(furan-2-yl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-11-5-7-13(8-6-11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-4-3-9-23-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWKEBLRTCXWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

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